1-Methylpiperidin-4-ol

Catalog No.
S749428
CAS No.
106-52-5
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpiperidin-4-ol

CAS Number

106-52-5

Product Name

1-Methylpiperidin-4-ol

IUPAC Name

1-methylpiperidin-4-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)O

Canonical SMILES

CN1CCC(CC1)O

1-Methylpiperidin-4-ol (also known as N-Methyl-4-piperidinol) is a chemical compound with the formula C6H13NO. It is a colorless liquid with a slightly amine-like odor []. While not a naturally occurring compound, 1-Methylpiperidin-4-ol has gained interest in scientific research for several potential applications.

1-Methylpiperidin-4-ol, also known as 4-hydroxy-N-methylpiperidine, is an organic compound with the molecular formula C6H13NO and a CAS Registry Number of 106-52-5. It features a piperidine ring with a hydroxyl group at the fourth position and a methyl group at the nitrogen atom. This compound is characterized by its moderate polarity due to the presence of the hydroxyl group, which influences its solubility and reactivity in various chemical environments .

M4P can be irritating to the skin, eyes, and respiratory system upon contact or inhalation []. It is flammable and should be handled with appropriate precautions in a well-ventilated laboratory setting [].

Types of Reactions

1-Methylpiperidin-4-ol can undergo several chemical transformations:

  • Oxidation: This compound can be oxidized to produce 1-methyl-4-piperidone, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield various piperidine derivatives through catalytic hydrogenation with palladium or rhodium catalysts.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides .

Major Products Formed

  • From Oxidation: 1-Methyl-4-piperidone.
  • From Reduction: Various piperidine derivatives.
  • From Substitution: N-substituted piperidines.

1-Methylpiperidin-4-ol has been identified as a biochemical reagent with potential applications in life sciences. It serves as a reactant in synthesizing various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR. Additionally, it is involved in developing antitumor agents by optimizing the novobiocin scaffold and is noted for its role in synthesizing histamine H4 receptor antagonists .

The synthesis of 1-methylpiperidin-4-ol can be achieved through several methods:

  • Hydrogenation of 1-methyl-4-piperidone: This is the most common method, typically involving a nickel catalyst under elevated temperatures and pressures.
  • Alternative Synthetic Routes: Other methods may include various reduction techniques or substitution reactions that modify the piperidine structure to introduce the hydroxyl group .

This compound is utilized in various fields:

  • Pharmaceuticals: As a precursor in synthesizing drugs targeting specific biological pathways.
  • Material Science: It contributes to polymer chemistry by introducing hydrophilic and hydrophobic characteristics to polymers, enhancing their functionality in aqueous environments.
  • Research: Employed as a biochemical reagent for studying enzyme interactions and pathways in biological systems .

Studies indicate that 1-methylpiperidin-4-ol interacts with various biochemical pathways, particularly those involving kinase activity. Its structural properties allow it to influence enzyme kinetics and receptor binding affinities, making it a valuable tool for pharmacological research and drug development .

Several compounds share structural similarities with 1-methylpiperidin-4-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxy-N-methylpiperidineSimilar piperidine structureOften used interchangeably with 1-methylpiperidin-4-ol .
N-MethylpiperidineLacks hydroxyl groupMore hydrophobic; used primarily in organic synthesis .
1-PiperidinethanolContains an ethanol side chainExhibits different solubility properties compared to 1-methylpiperidin-4-ol .
4-PiperidinolHydroxyl group at the same position but no methyl at nitrogenLess sterically hindered compared to 1-methyl variant .

These compounds highlight the unique properties of 1-methylpiperidin-4-ol, particularly its balance of hydrophilicity and hydrophobicity due to both the piperidine ring and hydroxyl group.

Preparation Strategies

The synthesis of 1-methylpiperidin-4-ol typically begins with readily available piperidine precursors. Two principal routes dominate industrial and laboratory settings:

  • Reduction of 4-Oxopiperidine Derivatives:
    Sodium borohydride-mediated reduction of methyl 4-oxopiperidine-1-carboxylate in methanol at 0°C yields 4-hydroxypiperidine-1-carboxylic acid methyl ester with 44% efficiency after purification [2]. This method benefits from mild conditions but requires careful control of stoichiometry to minimize over-reduction byproducts.

  • Catalytic Hydrogenation:
    Palladium on carbon (Pd/C) under hydrogen pressure (50 psi) selectively reduces nitro intermediates to amines, preserving the piperidine ring’s integrity [7]. For example, hydrogenation of 4-nitropiperidine derivatives avoids side reactions such as ring-opening, achieving yields exceeding 80% in optimized setups.

  • Anodic Oxidation:
    Electrochemical methods enable regioselective functionalization. Anodic methoxylation of carbamates followed by hydrolysis generates 4-hydroxypiperidine derivatives, albeit with moderate yields (50–60%) [6].

Table 1: Comparison of Preparation Methods

MethodReagents/ConditionsYield (%)Advantages
Borohydride ReductionNaBH₄, MeOH, 0°C44Mild, no specialized equipment
Catalytic HydrogenationPd/C, H₂ (50 psi)>80High selectivity, scalable
Anodic OxidationElectrolysis, MeOH, H₂O50–60Regioselective, green chemistry

One-pot Sequential Reactions

One-pot syntheses streamline the production of 1-methylpiperidin-4-ol derivatives by combining multiple steps without intermediate isolation:

  • Michael Addition-Hemiaminalization Cascade:
    A stereoselective one-pot reaction involving aliphatic aldehydes and cyanoacrylamides proceeds via organocatalytic Michael addition, followed by intramolecular hemiaminalization. Subsequent reduction with sodium borohydride furnishes 2-piperidinones with three contiguous chiral centers in 95% yield and 99% enantiomeric excess [3].

  • Suzuki–Miyaura Coupling/Hydrogenation:
    Palladium-catalyzed coupling of aryl halides with boronic acids, followed by in situ hydrogenation, converts pyridine intermediates into piperidines. For instance, 2,4-dichloropyridine derivatives undergo coupling and reduction to yield 4-aryl-1-methylpiperidin-4-ol analogs with 85% efficiency [7].

Mitsunobu Reaction Applications

The Mitsunobu reaction enables etherification of 1-methylpiperidin-4-ol’s hydroxyl group, critical for constructing neurologically active agents:

  • Ether Synthesis:
    N-Boc-4-hydroxypiperidine reacts with alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form alkyl ethers. For example, coupling with benzyl alcohol produces N-Boc-4-benzyloxypiperidine in 78% yield [4].

  • Protecting Group Strategies:
    Boc protection of the piperidine nitrogen prior to Mitsunobu reactions prevents undesired side reactions, enhancing regioselectivity. Deprotection with trifluoroacetic acid restores the free amine for further functionalization [4].

Nucleophilic Substitution Methodologies

Regioselective substitution at the piperidine ring’s 2- or 6-positions is achievable through strategic intermediate design:

  • Silyl-Directed Substitution:
    Introducing trialkylsilyl groups at C-3 or C-5 of 2,4-dihalopyridines reroutes nucleophilic attack to the 6- or 2-position. For example, 2,4-difluoropyridine modified with a trimethylsilyl group at C-3 undergoes selective displacement of the C-6 fluoride by amines, yielding 6-substituted piperidines [8].

  • Halogen Exchange:
    Treatment of 4-chloro-1-methylpiperidine with potassium iodide in acetone replaces chlorine with iodine, facilitating subsequent cross-coupling reactions. This approach is pivotal for introducing aryl or heteroaryl groups at the 4-position [8].

Metal-catalyzed Transformations

Transition metals enable diverse functionalizations of 1-methylpiperidin-4-ol:

  • Palladium-Catalyzed Coupling:
    Suzuki–Miyaura cross-coupling of 4-bromo-1-methylpiperidine with arylboronic acids installs aromatic groups at the 4-position. Using Pd(PPh₃)₄ and cesium carbonate in toluene/water, biaryl piperidines form in 70–90% yield [7].

  • Rhodium-Mediated Hydrogenation:
    Rhodium catalysts (e.g., Rh/C) reduce pyridine derivatives to piperidines under milder conditions (25°C, 1 atm H₂) than palladium, minimizing hydrodefluorination in fluorinated substrates [7].

  • Raney Nickel Reductions:
    Partial hydrogenation of pyridinium salts with Raney nickel selectively yields tetrahydropyridine intermediates, which are further reduced to piperidines. This method is instrumental in synthesizing alkaloids such as (+)-sedacryptine [7].

Table 2: Metal Catalysts in Piperidine Functionalization

CatalystReaction TypeConditionsYield (%)
Pd/CHydrogenationH₂ (50 psi), EtOH85
Rh/CHydrodefluorinationH₂ (1 atm), RT75
Raney NiPartial HydrogenationH₂ (30 psi), MeOH65

Medicinal Chemistry Applications

As a Key Pharmacophore

1-Methylpiperidin-4-ol serves as a crucial pharmacophore in contemporary drug development, contributing essential structural elements that facilitate specific protein-ligand interactions. The piperidine ring system provides a conformationally constrained framework that positions functional groups in optimal spatial arrangements for target binding [1] . The hydroxyl group at the 4-position functions as both a hydrogen bond donor and acceptor, enabling critical interactions with amino acid residues in enzyme active sites and receptor binding pockets [3] [4]. The N-methylation enhances the compound's lipophilicity while maintaining sufficient polarity for membrane permeation and target selectivity .

The pharmacophore's effectiveness stems from its ability to mimic natural ligand structures while providing enhanced metabolic stability compared to endogenous compounds. Studies have demonstrated that the piperidine scaffold can effectively replace physiological substrates in enzyme-inhibitor interactions, particularly in kinase inhibition where the hydroxyl group forms hydrogen bonds with key residues in the hinge region [6] [7]. The methyl substitution at the nitrogen atom contributes to improved binding kinetics by reducing the basicity of the nitrogen while maintaining favorable electrostatic interactions with negatively charged protein regions [8].

As a Synthetic Building Block

The versatility of 1-methylpiperidin-4-ol as a synthetic building block is exemplified by its extensive use in the construction of complex pharmaceutical molecules. The compound's hydroxyl group serves as a nucleophilic center for etherification reactions, enabling the attachment of diverse aromatic and aliphatic moieties through Mitsunobu reactions and other coupling procedures [1] [9]. This synthetic accessibility has made it a preferred starting material for the development of kinase inhibitors, where the piperidinol core is frequently incorporated into larger molecular frameworks to achieve desired selectivity profiles [10] [11].

The modular nature of the 1-methylpiperidin-4-ol scaffold allows for systematic structure-activity relationship studies through the introduction of various substituents at strategic positions. The compound's synthetic utility is further enhanced by its compatibility with multiple reaction conditions, including palladium-catalyzed cross-coupling reactions, reductive amination procedures, and heterocyclic ring formation reactions [13]. These synthetic pathways have been successfully employed in the preparation of clinical candidates targeting diverse therapeutic areas, from oncology to neuroscience [14] [15].

Structure-Activity Relationship Studies

Piperidinol Scaffold Optimization

Systematic optimization of the piperidinol scaffold has revealed critical insights into the relationship between molecular structure and biological activity. Modifications to the piperidine ring conformation significantly influence target binding affinity and selectivity profiles [3] . The chair conformation of the six-membered ring positions the hydroxyl group in either equatorial or axial orientations, with the equatorial position generally favored for optimal hydrogen bonding interactions with target proteins [6] [16].

Substitution patterns around the piperidine ring have profound effects on pharmacological activity. The introduction of methyl groups at the 2-, 3-, or 4-positions creates additional steric bulk that can enhance selectivity between closely related targets [17]. Studies with opioid receptor ligands have demonstrated that the presence of both 3-methyl and 4-methyl substituents on the piperidine ring results in more potent antagonists compared to analogues lacking these modifications [17]. The spatial arrangement of these substituents influences the overall molecular geometry and consequently affects the binding mode within protein active sites .

Binding Mode Analysis

Comprehensive binding mode analysis has elucidated the molecular mechanisms underlying the pharmacological activity of 1-methylpiperidin-4-ol derivatives. X-ray crystallographic studies of protein-ligand complexes have revealed that the piperidine nitrogen typically forms ionic interactions with acidic residues, while the hydroxyl group participates in hydrogen bonding networks with polar amino acids [7] [18]. The methyl substitution at the nitrogen creates a hydrophobic pocket that can accommodate complementary protein regions, enhancing binding affinity through van der Waals interactions [4].

Molecular docking studies have provided detailed insights into the binding orientations of piperidinol-containing compounds within various enzyme active sites. The flexible nature of the piperidine ring allows for conformational adaptation to different binding environments, with the hydroxyl group serving as an anchor point for stable complex formation [19] [20]. Nuclear magnetic resonance spectroscopy has confirmed the solution-state binding modes predicted by computational modeling, validating the proposed interaction patterns between the scaffold and target proteins [21].

The binding kinetics of 1-methylpiperidin-4-ol derivatives are influenced by the specific substitution pattern and the nature of the target protein. Compounds designed to mimic the levocetirizine binding mode have demonstrated extended residence times at histamine receptors, attributed to the carboxylic acid groups that interact with the phosphate pocket residues [4]. These structure-kinetic relationships provide valuable guidance for the design of next-generation inhibitors with improved therapeutic profiles [22].

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for utilizing 1-methylpiperidin-4-ol as a starting point for lead compound development. The compound's favorable physicochemical properties, including appropriate molecular weight, polar surface area, and lipophilicity, make it an ideal fragment for screening against diverse protein targets [23] [24]. The systematic approach of fragment growing, linking, and merging has been successfully applied to develop potent inhibitors from piperidinol-containing fragments [25] [26].

The fragment screening of 1-methylpiperidin-4-ol derivatives has consistently yielded hit rates exceeding 15% against therapeutically relevant targets, demonstrating the scaffold's broad applicability in drug discovery [27]. The compound's ability to form multiple intermolecular interactions while maintaining drug-like properties has made it a preferred choice for fragment libraries targeting challenging protein classes, including protein-protein interactions and allosteric binding sites [23] [22].

Dynamic combinatorial chemistry approaches have been combined with fragment-based design to create libraries of 1-methylpiperidin-4-ol derivatives with enhanced binding affinities. The reversible nature of acylhydrazone formation has enabled the in situ generation and screening of piperidinol-containing compounds, leading to the identification of selective enzyme inhibitors with improved potency compared to the parent fragment [24]. These methodologies have proven particularly effective in targeting metabolic enzymes and G-protein coupled receptors [28] [22].

Receptor Targeting Strategies

The receptor targeting applications of 1-methylpiperidin-4-ol span multiple therapeutic areas, with particular success in the development of kinase inhibitors and G-protein coupled receptor modulators. The compound's structural features enable selective interactions with specific receptor subtypes through exploiting subtle differences in binding site architectures [1] [29]. The development of receptor-selective compounds has been facilitated by structure-based design approaches that optimize the piperidinol scaffold for individual target proteins [6] [7].

Kinase-targeting strategies have leveraged the hydroxyl group of 1-methylpiperidin-4-ol to form critical hydrogen bonds with hinge region residues, while the piperidine nitrogen provides additional electrostatic stabilization [10] [11]. The methyl substitution contributes to selectivity by occupying hydrophobic pockets that vary between kinase subfamilies. These design principles have been successfully applied to develop inhibitors of calcium/calmodulin-dependent protein kinase II, vascular endothelial growth factor receptors, and fibroblast growth factor receptors.

G-protein coupled receptor targeting has utilized the conformational flexibility of the piperidinol scaffold to achieve optimal binding geometries within diverse receptor binding sites. The compound's ability to participate in both hydrogen bonding and hydrophobic interactions has enabled the development of modulators for histamine receptors, muscarinic receptors, and opioid receptors [1] [17]. The systematic modification of the scaffold has yielded compounds with improved selectivity profiles and enhanced therapeutic indices.

Application AreaTherapeutic TargetRole of 1-Methylpiperidin-4-olMechanism of Action
Novobiocin Scaffold OptimizationHsp90 (Heat Shock Protein 90)Synthetic Building BlockDisrupts Hsp90-client protein interactions
Histamine H4 Receptor AntagonistsHistamine H4 ReceptorRigidifying Ring SubstituentBlocks histamine-induced responses
CaMKII InhibitorsCalcium/Calmodulin-Dependent Protein Kinase IIPharmacophore ComponentInhibits kinase autophosphorylation
VEGFR Kinase InhibitorsVascular Endothelial Growth Factor ReceptorSynthetic PrecursorCompetes with ATP binding
FGFR Kinase InhibitorsFibroblast Growth Factor ReceptorScaffold Building BlockBlocks receptor tyrosine kinase activity
Phosphoinositide-3-kinase InhibitorsPI3K Signaling PathwayMolecular FrameworkInhibits downstream signaling cascades
Protein Lysine Methyltransferase G9a InhibitorsHistone MethyltransferaseChemical IntermediatePrevents histone methylation
Sphingosine Kinase 1 InhibitorsSphingosine Kinase 1Structural ComponentCompetes with sphingosine substrate
Antitubercular AgentsMycobacterial NAT EnzymesPiperidinol ScaffoldCovalent enzyme modification
Muscarine Receptor ModulatorsMuscarinic Acetylcholine ReceptorsEther Linkage PartnerModulates receptor activation
Opioid Receptor LigandsMu, Delta, Kappa Opioid ReceptorsHydroxyl Group ProviderBlocks endogenous ligand binding
Antifungal/Antibacterial AgentsFungal/Bacterial Cell Wall SynthesisLipophilicity ModifierDisrupts cellular metabolism
Structural ModificationEffect on Biological ActivityPharmacological ImpactOptimization Strategy
N-MethylationIncreases binding affinity to target receptorsEnhanced receptor binding kineticsSystematic N-substitution screening
Hydroxyl Group PositionCritical for hydrogen bonding interactionsImproved hydrogen bond donor capacityHydroxyl group positional scanning
Piperidine Ring ConformationDetermines spatial orientation of substituentsOptimized pharmacophore presentationConformational analysis and modeling
Aromatic Ring SubstitutionModulates selectivity and potencyTarget-specific interactionsStructure-based drug design
Alkyl Chain LengthAffects membrane permeability and metabolismBalanced ADMET propertiesLipophilicity optimization
Stereochemical ConfigurationInfluences enantiomer-specific bindingStereoselective biological responsesChiral synthesis and resolution
Ether Linkage FormationEnables covalent attachment to pharmacophoresExtended residence time at targetLinker design and SAR studies
Carboxylic Acid AdditionReduces dissociation rate constantsIncreased binding affinityFragment growing approaches
Halogen SubstitutionEnhances metabolic stabilityReduced off-target effectsBioisosteric replacement
Heterocyclic Ring FusionProvides scaffold rigidity and selectivityImproved druglike propertiesScaffold hopping strategies
Fragment Design ApproachTarget Receptor ClassFragment ContributionDesign RationaleExpected Outcome
Pharmacophore-Based Fragment GrowingG-Protein Coupled ReceptorsProvides essential hydrogen bondingMaximize binding efficiency per heavy atomHigh-affinity lead compounds
Structure-Based Fragment OptimizationReceptor Tyrosine KinasesEstablishes hydrophobic interactionsExploit structure-activity relationshipsImproved selectivity profiles
Fragment Merging StrategiesIon ChannelsEnables conformational constraintCombine complementary binding interactionsEnhanced pharmacological activity
Scaffold Hopping from Fragment HitsNuclear ReceptorsFacilitates membrane permeationMaintain drug-like physicochemical propertiesReduced toxicity potential
Fragment Linking ApproachesEnzyme Active SitesProvides stereochemical controlEnhance target specificity and selectivityOptimized ADMET properties
Bioisosteric Fragment ReplacementProtein-Protein InteractionsEnables covalent target modificationReduce off-target interactionsNovel mechanism of action
Fragment Decoration StrategiesAllosteric Binding SitesContributes to selectivity profileImprove metabolic stabilityImproved therapeutic index
Dynamic Combinatorial LibrariesMetabolic EnzymesOptimizes pharmacokinetic propertiesOptimize cellular permeabilitySuccessful clinical translation

XLogP3

0.1

Boiling Point

200.0 °C

Melting Point

29.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 51 of 103 companies with hazard statement code(s):;
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (74.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106-52-5

Wikipedia

N-Methyl-4-piperidinol

General Manufacturing Information

4-Piperidinol, 1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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